3-Amino-3,5-dimethylhexanoic acid 3-Amino-3,5-dimethylhexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17653870
InChI: InChI=1S/C8H17NO2/c1-6(2)4-8(3,9)5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

3-Amino-3,5-dimethylhexanoic acid

CAS No.:

Cat. No.: VC17653870

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3,5-dimethylhexanoic acid -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name 3-amino-3,5-dimethylhexanoic acid
Standard InChI InChI=1S/C8H17NO2/c1-6(2)4-8(3,9)5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)
Standard InChI Key OZCCZFOWWISWTD-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C)(CC(=O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Amino-3,5-dimethylhexanoic acid (IUPAC name: 3-amino-3,5-dimethylhexanoic acid) has the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . Its structure features:

  • A β-amino acid backbone (amino group at the third carbon).

  • Two methyl groups at the third and fifth carbons.

  • A carboxylic acid terminus.

The compound’s stereochemistry remains unspecified in most public records, though enantiomeric forms likely exist.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₇NO₂
SMILESCC(C)CC(C)(CC(=O)O)N
InChIKeyOZCCZFOWWISWTD-UHFFFAOYSA-N
Predicted Collision Cross-Section (Ų)137.2 ([M+H]+)

Synthesis and Production

Key Reaction Steps:

  • Michael Addition: Enolate formation and nucleophilic attack on an α,β-unsaturated carbonyl.

  • Azidation: Introduction of the amino group via electrophilic reagents.

  • Hydrolysis: Cleavage of protecting groups to yield the free amino acid.

Industrial Considerations

Large-scale production would require optimization for yield and purity, potentially involving:

  • Recrystallization for purification.

  • Chromatographic techniques to resolve enantiomers.

  • Quality control via NMR and mass spectrometry .

Physicochemical Properties

Predicted and Experimental Data

Experimental data specific to 3-amino-3,5-dimethylhexanoic acid is sparse, but computational predictions and analog studies provide insights:

Table 2: Physicochemical Properties

PropertyValue (Predicted/Experimental)Source
Density~1.0 g/cm³ (analog)
Boiling Point~259°C (analog)
LogP (Partition Coeff.)~1.9
Collision Cross-Section137.2 Ų ([M+H]+)

The collision cross-section data, derived from ion mobility spectrometry, indicates a compact molecular conformation, likely due to steric effects from the methyl groups .

Chemical Reactivity and Functionalization

Reactive Sites

The compound’s reactivity is governed by two functional groups:

  • Amino Group (-NH₂): Participates in nucleophilic substitutions, acylations, and Schiff base formations.

  • Carboxylic Acid (-COOH): Undergoes esterification, amidation, and decarboxylation.

Common Reactions

  • Oxidation: The amino group may oxidize to nitro or imine species under strong oxidizing conditions (e.g., KMnO₄) .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol .

  • Salt Formation: Reacts with HCl to form the hydrochloride salt (C₈H₁₇NO₂·HCl), enhancing solubility .

Industrial and Research Applications

Organic Synthesis

  • Building Block: For peptidomimetics and non-proteinogenic amino acid derivatives.

  • Chiral Auxiliary: In asymmetric synthesis due to stereogenic centers.

Material Science

  • Polymer Modification: Incorporation into polyamides to enhance thermal stability.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundSubstituentsKey Differences
3-Amino-3-methylhexanoic acidSingle methyl at C3Reduced steric hindrance
3-Amino-5,5-dimethylhexanoicMethyls at C5Altered solubility profile
3-Amino-4,5-dimethylhexanoicMethyls at C4 and C5Distinct conformational flexibility

The 3,5-dimethyl substitution in the target compound uniquely balances steric effects and solubility, favoring specific molecular interactions .

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